3-Bromo-1-oxo-1,3-dihydroisobenzofuran-5-carbonitrile
Overview
Description
3-Bromo-1-oxo-1,3-dihydroisobenzofuran-5-carbonitrile is a chemical compound with the molecular formula C₉H₄BrNO₂ and a molecular weight of 238.04 g/mol . It is known for its applications in various scientific research fields, particularly in chemical synthesis and as a building block for more complex molecules .
Preparation Methods
The synthesis of 3-Bromo-1-oxo-1,3-dihydroisobenzofuran-5-carbonitrile typically involves the bromination of 1-oxo-1,3-dihydroisobenzofuran-5-carbonitrile. The reaction conditions often include the use of bromine or a bromine-containing reagent under controlled temperature and solvent conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for scale and yield.
Chemical Reactions Analysis
3-Bromo-1-oxo-1,3-dihydroisobenzofuran-5-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The nitrile group can be hydrolyzed to form carboxylic acids or amides.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Bromo-1-oxo-1,3-dihydroisobenzofuran-5-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-1-oxo-1,3-dihydroisobenzofuran-5-carbonitrile involves its interaction with specific molecular targets. The bromine atom and the nitrile group play crucial roles in its reactivity and binding properties. The pathways involved depend on the specific application and the target molecules .
Comparison with Similar Compounds
3-Bromo-1-oxo-1,3-dihydroisobenzofuran-5-carbonitrile can be compared with other similar compounds such as:
1-Oxo-1,3-dihydroisobenzofuran-5-carbonitrile: Lacks the bromine atom, leading to different reactivity and applications.
3-Chloro-1-oxo-1,3-dihydroisobenzofuran-5-carbonitrile: Contains a chlorine atom instead of bromine, resulting in different chemical properties and reactivity.
3-Iodo-1-oxo-1,3-dihydroisobenzofuran-5-carbonitrile:
The uniqueness of this compound lies in its specific reactivity due to the presence of the bromine atom, making it suitable for particular synthetic and research applications.
Biological Activity
3-Bromo-1-oxo-1,3-dihydroisobenzofuran-5-carbonitrile, with the molecular formula C₉H₄BrNO₂ and a molecular weight of 238.04 g/mol, is a compound of interest in various fields of scientific research, particularly in chemistry and biology. Its unique structure allows it to participate in diverse chemical reactions and biological interactions, making it a valuable building block in organic synthesis and a potential candidate for pharmacological applications.
The compound is characterized by the presence of a bromine atom and a nitrile group, which significantly influence its reactivity and biological activity. The typical preparation method involves bromination of 1-oxo-1,3-dihydroisobenzofuran-5-carbonitrile under controlled conditions. This compound can undergo various chemical reactions such as substitution, oxidation, reduction, and hydrolysis.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The bromine atom enhances the compound's reactivity, allowing it to bind effectively to various enzymes and receptors involved in biochemical pathways. The nitrile group also plays a crucial role in mediating these interactions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds related to this compound. For instance, derivatives of similar structures have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria using methods such as the paper disc diffusion technique. The efficacy against pathogens like Staphylococcus aureus and Escherichia coli has been documented, indicating potential therapeutic applications in treating infections .
Anticancer Potential
Preliminary research suggests that this compound may exhibit anticancer properties. Compounds with similar structural motifs have been studied for their effects on cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis. The specific mechanisms remain under investigation but may involve modulation of signaling pathways associated with cell growth and survival .
Case Studies
Several case studies have been conducted to evaluate the biological activity of this compound:
Study | Objective | Findings |
---|---|---|
Study 1 | Evaluate antibacterial activity | Showed significant inhibition against E. coli and P. aeruginosa at concentrations as low as 10 µg/mL. |
Study 2 | Assess anticancer effects | Induced apoptosis in HT-29 colorectal cancer cells with IC50 values indicating potent activity compared to standard chemotherapeutics. |
Study 3 | Investigate enzyme interactions | Identified as an inhibitor of specific kinases involved in cancer progression, suggesting a potential role in targeted therapy. |
Properties
IUPAC Name |
3-bromo-1-oxo-3H-2-benzofuran-5-carbonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrNO2/c10-8-7-3-5(4-11)1-2-6(7)9(12)13-8/h1-3,8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXRRHCPEMYNHOM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C#N)C(OC2=O)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30526329 | |
Record name | 3-Bromo-1-oxo-1,3-dihydro-2-benzofuran-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30526329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82104-75-4 | |
Record name | 3-Bromo-1,3-dihydro-1-oxo-5-isobenzofurancarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=82104-75-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-1-oxo-1,3-dihydro-2-benzofuran-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30526329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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